1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of fluorophenyl, pyrrolidinone, and thiophenyl groups
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)21-11-12(8-16(21)22)9-19-17(23)20-10-15-2-1-7-24-15/h1-7,12H,8-11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZMPYIFLGGWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, pyrrolidinone, and thiophen-2-ylmethylamine. The synthetic route may involve:
Condensation Reaction: Combining 4-fluorobenzaldehyde with pyrrolidinone under acidic or basic conditions to form an intermediate.
Amidation: Reacting the intermediate with thiophen-2-ylmethylamine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 1-((1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets.
Biological Activity
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorophenyl group, a pyrrolidinone ring, and a thiophenemethyl urea moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis Methodology
The synthesis typically involves several key steps:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is used to incorporate the fluorinated aromatic moiety.
- Formation of the Urea Linkage : The final step involves reacting the pyrrolidinone intermediate with an isocyanate to yield the urea.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cell proliferation in lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
These findings suggest that structurally similar compounds may also possess anticancer properties, warranting further investigation into their mechanisms of action.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Interaction : It may also interact with cellular receptors, triggering signaling pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties for compounds within this class. For example, related urea derivatives have demonstrated activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could exhibit similar effects.
Case Studies
A comparative study on related compounds showed varying degrees of antibacterial activity:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Urea Derivative A | E. coli | 50 µg/mL |
| 1-Urea Derivative B | S. aureus | 30 µg/mL |
These results highlight the importance of structural modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
